
(4-Desnitro-2-nitrophenyl)-(R,R)-chloramphenicol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Desnitro-2-nitrophenyl)-(R,R)-chloramphenicol, also known as DNP-R,R-Chloramphenicol, is a synthetic chemical compound belonging to the class of nitrobenzene derivatives. It is a white crystalline solid with a melting point of 149°C and a molecular weight of 471.7 g/mol. DNP-R,R-Chloramphenicol is a widely used reagent in organic synthesis and has a variety of scientific and medical applications.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for (4-Desnitro-2-nitrophenyl)-(R,R)-chloramphenicol involves the conversion of chloramphenicol to the desired product through several chemical reactions.
Starting Materials
Chloramphenicol, 4-nitro-2-nitrophenol, Sodium borohydride, Hydrochloric acid, Sodium hydroxide, Ethanol, Acetone
Reaction
The first step involves the reduction of 4-nitro-2-nitrophenol to 4-amino-2-nitrophenol using sodium borohydride as the reducing agent in ethanol., The resulting product is then reacted with chloramphenicol in the presence of hydrochloric acid to form (4-amino-2-nitrophenyl)-(R,R)-chloramphenicol., The final step involves the reduction of the nitro group in (4-amino-2-nitrophenyl)-(R,R)-chloramphenicol to form (4-Desnitro-2-nitrophenyl)-(R,R)-chloramphenicol using sodium borohydride in the presence of sodium hydroxide and acetone.
Wissenschaftliche Forschungsanwendungen
(4-Desnitro-2-nitrophenyl)-(R,R)-chloramphenicolramphenicol has a variety of scientific research applications. It is commonly used as a reagent in organic synthesis to prepare a variety of compounds, such as 4-chloro-2-nitrophenol, 4-desnitro-2-nitrophenol, and (R,R)-Chloramphenicol. (4-Desnitro-2-nitrophenyl)-(R,R)-chloramphenicolramphenicol is also used in the synthesis of pharmaceuticals, such as cephalosporins and penicillins. It is also used in the synthesis of dyes, paints, and other organic compounds.
Wirkmechanismus
(4-Desnitro-2-nitrophenyl)-(R,R)-chloramphenicolramphenicol acts as a catalyst in the synthesis of organic compounds. It is able to accelerate the reaction rate of the synthesis process by providing an electron-rich environment, which facilitates the transfer of electrons from one molecule to another. This results in the formation of the desired product.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of (4-Desnitro-2-nitrophenyl)-(R,R)-chloramphenicolramphenicol are not well understood. It is known to have some antibacterial activity, but the exact mechanism of action is unknown. It has also been shown to have some antifungal activity, but the exact mechanism of action is also unknown.
Vorteile Und Einschränkungen Für Laborexperimente
(4-Desnitro-2-nitrophenyl)-(R,R)-chloramphenicolramphenicol is a useful reagent in organic synthesis, as it can accelerate the reaction rate of the synthesis process. However, it is important to note that it is highly toxic and should be handled with care. In addition, it should be used in a well-ventilated area, as it can produce toxic fumes.
Zukünftige Richtungen
Further research is needed to better understand the biochemical and physiological effects of (4-Desnitro-2-nitrophenyl)-(R,R)-chloramphenicolramphenicol. Additionally, research should be conducted to develop safer and more efficient methods for the synthesis of (4-Desnitro-2-nitrophenyl)-(R,R)-chloramphenicolramphenicol. Finally, research should also be conducted to develop methods for the safe and effective use of (4-Desnitro-2-nitrophenyl)-(R,R)-chloramphenicolramphenicol in laboratory experiments.
Eigenschaften
CAS-Nummer |
22933-62-6 |
|---|---|
Produktname |
(4-Desnitro-2-nitrophenyl)-(R,R)-chloramphenicol |
Molekularformel |
C11H12Cl2N2O5 |
Molekulargewicht |
323.126 |
IUPAC-Name |
2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(2-nitrophenyl)propan-2-yl]acetamide |
InChI |
InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-7(5-16)9(17)6-3-1-2-4-8(6)15(19)20/h1-4,7,9-10,16-17H,5H2,(H,14,18)/t7-,9-/m1/s1 |
InChI-Schlüssel |
SDQKGPHGTMIGOV-VXNVDRBHSA-N |
SMILES |
C1=CC=C(C(=C1)C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] |
Synonyme |
[R-(R*,R*)]-2,2-Dichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(2-nitrophenyl)ethyl]-acetamide; D-threo-2,2-Dichloro-N-[β-hydroxy-α-(hydroxymethyl)-o-nitrophenethyl]-acetamide; D-threo-(1R,2R)-1-o-Nitrophenyl-2-dichloroacetamido-1,3-propanediol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



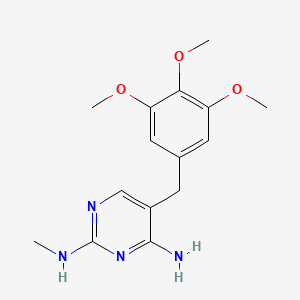
![6-Methyl-1H-pyrazolo[3,4-B]pyrazin-3-OL](/img/structure/B569977.png)
![Thieno[3,4-B]pyridine-2,4-diol](/img/structure/B569980.png)
![7-Bromo-3-methylimidazo[1,5-a]pyridine](/img/structure/B569981.png)
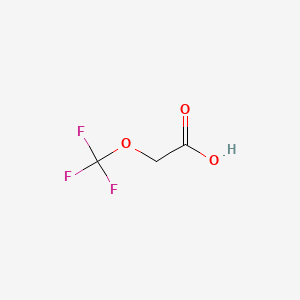
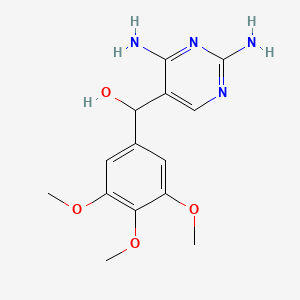
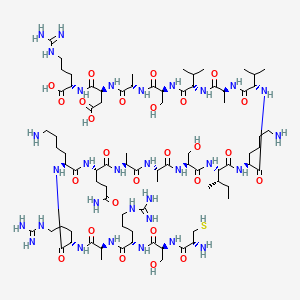
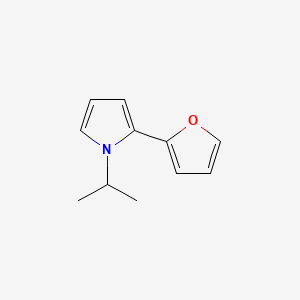
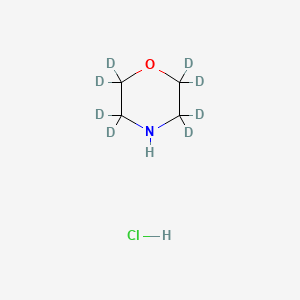

![2-(Dimethylamino)-1-methyl-1H-benzo[d]imidazole-5,6-diol](/img/structure/B569996.png)